![molecular formula C12H17BrS B12609516 1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide CAS No. 647843-14-9](/img/structure/B12609516.png)
1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide is a chemical compound with the molecular formula C11H15BrS It is a thiolanium salt, which means it contains a sulfur atom in a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide typically involves the reaction of 4-methylbenzyl chloride with thiolane in the presence of a base, followed by quaternization with bromine. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolanium ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium chloride or potassium iodide are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Corresponding halide or hydroxide salts.
科学的研究の応用
1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiolanium ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound may also interact with cell membranes, affecting their permeability and function.
類似化合物との比較
Similar Compounds
- 1-[(4-Methylphenyl)methyl]thiolan-1-ium chloride
- 1-[(4-Methylphenyl)methyl]thiolan-1-ium iodide
- 1-[(4-Methylphenyl)methyl]thiolan-1-ium hydroxide
Uniqueness
1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide is unique due to its specific bromide ion, which imparts distinct chemical properties and reactivity compared to its chloride, iodide, and hydroxide counterparts. The bromide ion can influence the compound’s solubility, stability, and interaction with other molecules, making it suitable for specific applications in research and industry.
特性
CAS番号 |
647843-14-9 |
|---|---|
分子式 |
C12H17BrS |
分子量 |
273.23 g/mol |
IUPAC名 |
1-[(4-methylphenyl)methyl]thiolan-1-ium;bromide |
InChI |
InChI=1S/C12H17S.BrH/c1-11-4-6-12(7-5-11)10-13-8-2-3-9-13;/h4-7H,2-3,8-10H2,1H3;1H/q+1;/p-1 |
InChIキー |
BBPFYXBYDRIRTD-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)C[S+]2CCCC2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


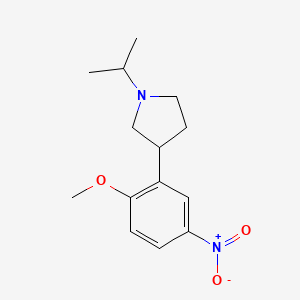
![2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12609437.png)
![6-(4-Aminophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12609451.png)
![4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B12609461.png)
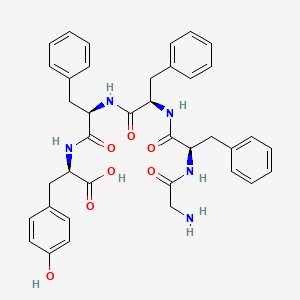
![6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12609463.png)
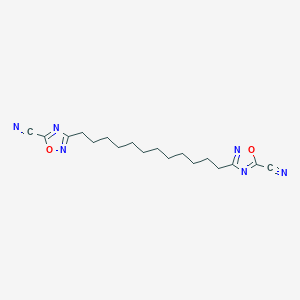
![3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide](/img/structure/B12609470.png)
![5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12609484.png)
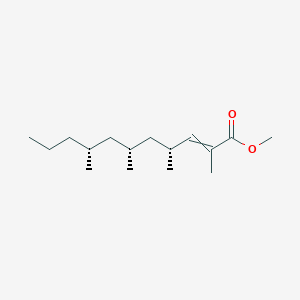
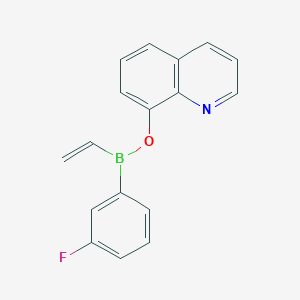

![9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide](/img/structure/B12609512.png)
![1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12609527.png)
